molecular formula C23H19FN4O2S B2710296 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 921575-89-5

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2710296
CAS RN: 921575-89-5
M. Wt: 434.49
InChI Key: VFDMDQOINTYTLE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing both a nitrogen atom and a sulfur atom . The compound also contains a fluorophenyl group, which is a phenyl (benzene) ring with a fluorine atom attached, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyridazine ring, for example, might undergo reactions at the nitrogen atoms. The thiazole ring might react at the sulfur or nitrogen atoms. The fluorophenyl group might undergo reactions at the carbon-fluorine bond, and the carboxamide group might undergo reactions at the carbonyl group or at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorine atom might make the compound more lipophilic (fat-soluble), while the presence of the carboxamide group might make it more hydrophilic (water-soluble) .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research into similar compounds has shown significant antimicrobial and antitumor activities. For instance, compounds containing fluorophenyl and thiazole moieties have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, indicating potential applications in treating infectious diseases (Desai et al., 2013). Similarly, compounds with related structures have demonstrated antitumor activities, suggesting their use in cancer therapy. One study synthesized a compound with a fluorophenyl group and tested its ability to inhibit cancer cell proliferation, indicating the therapeutic potential of such molecules (Hao et al., 2017).

Antitubercular and Antibacterial Activities

Further research has explored the synthesis of thiazole derivatives for antitubercular and antibacterial applications. These studies have led to the development of compounds exhibiting potent activity against Mycobacterium tuberculosis and other bacterial pathogens, contributing to the search for new treatments for tuberculosis and bacterial infections (Jeankumar et al., 2013). The design and synthesis of these compounds involve innovative chemical strategies, highlighting the importance of structural motifs found in the queried compound for medicinal chemistry.

Synthesis and Characterization for Potential Applications

The synthesis and characterization of compounds featuring the fluorophenyl and thiazole units have been detailed in various studies, providing a foundation for understanding their potential applications in scientific research and drug development. The methodologies employed in these studies, including microwave-assisted synthesis and molecular docking, facilitate the discovery of compounds with desired biological activities (Bhat et al., 2016).

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could focus on synthesizing this compound, studying its physical and chemical properties, investigating its biological activity, and assessing its safety and potential uses .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(30)25-13-14-28-20(29)12-11-19(27-28)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMDQOINTYTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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